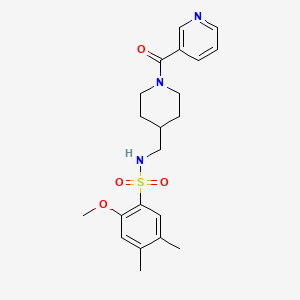

2-methoxy-4,5-dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Description

2-Methoxy-4,5-dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a methoxy group at position 2, methyl groups at positions 4 and 5, and a unique N-substituent comprising a nicotinoyl (pyridine-3-carbonyl) moiety attached to a piperidin-4-ylmethyl group. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in pharmaceutical agents targeting enzymes or receptors.

Properties

IUPAC Name |

2-methoxy-4,5-dimethyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-15-11-19(28-3)20(12-16(15)2)29(26,27)23-13-17-6-9-24(10-7-17)21(25)18-5-4-8-22-14-18/h4-5,8,11-12,14,17,23H,6-7,9-10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIINHTGCIBCAAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-4,5-dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzenesulfonamide moiety linked to a nicotinoylpiperidine group. The presence of methoxy and dimethyl substituents enhances its solubility and biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors involved in cancer progression and neurological disorders. The specific mechanism of action for 2-methoxy-4,5-dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is not fully elucidated but may involve:

- Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit kinases involved in cell signaling pathways, potentially leading to reduced tumor growth.

- Modulation of Neurotransmitter Receptors : The piperidine component suggests possible interactions with nicotinic acetylcholine receptors, which could affect cognitive functions and neuroprotection.

Antitumor Activity

A study focusing on related benzenesulfonamide derivatives highlighted their potential as dual-target anticancer agents. For instance, compounds targeting both STAT3 and tubulin exhibited significant cytotoxic effects against various cancer cell lines, such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer) with IC50 values ranging from 1.35 μM to 3.04 μM . This suggests that 2-methoxy-4,5-dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide may also possess similar antitumor properties.

Neuroprotective Effects

Given the structural similarity to known neuroprotective agents, this compound may exhibit beneficial effects in neurological conditions. Compounds that interact with nicotinic receptors have been studied for their ability to enhance cognitive function and provide neuroprotection against degeneration.

Case Studies

- Anticancer Efficacy : In vitro studies demonstrated that derivatives of benzenesulfonamide effectively inhibited tumor growth by blocking critical signaling pathways . Future studies should explore the specific effects of 2-methoxy-4,5-dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide in similar models.

- Neuropharmacology : Research into piperidine derivatives has shown promise in treating cognitive decline and neurodegenerative diseases. Investigating the compound's interaction with nicotinic receptors could yield insights into its potential therapeutic applications.

Data Table: Comparative Biological Activity

| Compound Name | Target | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|---|

| DL14 | STAT3 & Tubulin | A549 | 1.35 | Dual-target inhibitor |

| DL14 | STAT3 & Tubulin | MDA-MB-231 | 2.85 | Effective against breast cancer |

| DL14 | STAT3 & Tubulin | HCT-116 | 3.04 | Effective against colon cancer |

| 2-Methoxy... | TBD | TBD | TBD | Requires further study |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Overview of Analogues

The target compound is compared to three analogues (Table 1) sharing the benzenesulfonamide core but differing in N-substituents:

Key Comparative Insights

Electronic and Steric Effects

- Target Compound: The nicotinoyl group’s pyridine nitrogen may participate in hydrogen bonding or coordinate with metal ions, enhancing target binding specificity. The piperidine ring’s flexibility could improve bioavailability .

- Quinazolinone Analogue : The 4-oxoquinazolinyl group is a known pharmacophore in kinase inhibitors (e.g., EGFR inhibitors). Its rigidity may restrict conformational mobility but improve target affinity.

- Pyran-Thiophene Analogue : The pyran ring’s oxygen atom introduces polarity, balancing the thiophene’s hydrophobicity. This may improve aqueous solubility compared to the bis(thiophenyl) analogue.

Physicochemical Properties

- The bis(thiophenyl) and pyran-thiophene analogues have lower molecular weights (<400 g/mol), aligning better with drug-likeness guidelines .

- Polar Surface Area (PSA): The target compound’s nicotinoyl and sulfonamide groups likely confer a higher PSA, favoring solubility but limiting blood-brain barrier penetration. The pyran-thiophene analogue’s oxygen atom may moderately increase PSA compared to the bis(thiophenyl) derivative.

Q & A

Q. What are the best practices for scaling up synthesis without compromising yield or purity?

- Methodology :

- Process optimization : Use flow chemistry for exothermic reactions (e.g., sulfonylation) to improve safety and consistency.

- Catalyst loading : Reduce Pd/C or enzyme catalyst amounts via DoE (Design of Experiments) to minimize costs.

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.